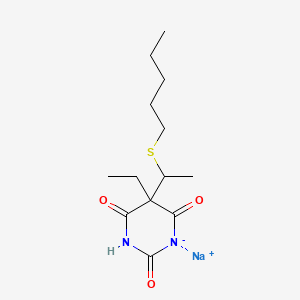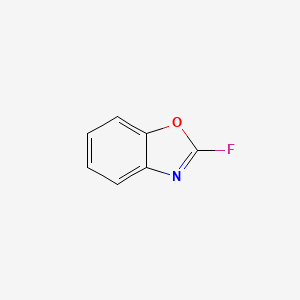
Benzoxazole, 2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-fluoro- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a fluorine atom at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-fluoro- typically involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of catalytic amounts of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the use of tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions .
Industrial Production Methods: Industrial production of Benzoxazole, 2-fluoro- may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form complex cyclic structures through reactions with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, tetrabutylphosphonium hydrogendifluoride.
Oxidation: Common oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The reactions of Benzoxazole, 2-fluoro- can yield a variety of products, including substituted benzoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Benzoxazole, 2-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of Benzoxazole, 2-fluoro- involves its interaction with specific molecular targets. The planar structure of the benzoxazole ring allows for efficient π-π stacking and hydrogen bonding with biological molecules. This interaction can modulate various biological pathways, leading to its observed antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound without the fluorine substitution.
Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: Benzoxazole, 2-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorine substitution can also improve the compound’s biological activity and its ability to interact with specific molecular targets .
Propriétés
Numéro CAS |
66910-88-1 |
|---|---|
Formule moléculaire |
C7H4FNO |
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4FNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Clé InChI |
IZTDMTYRMBZHLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



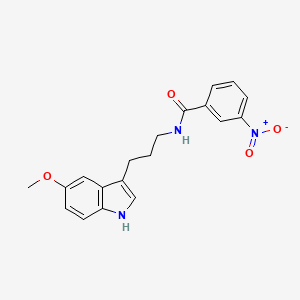
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
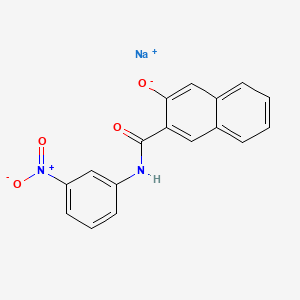
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
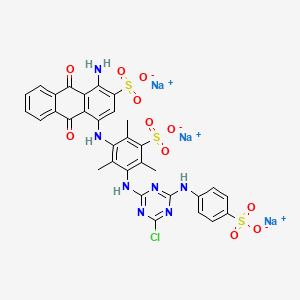
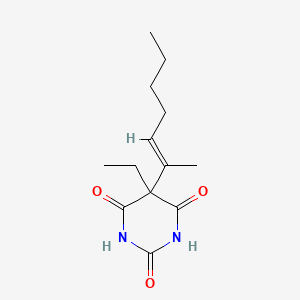
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
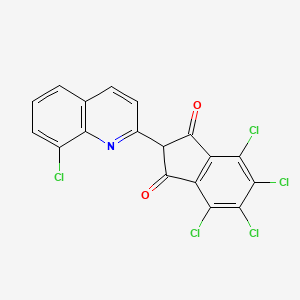

![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
